molecular formula C11H8FN3O B5635347 N-(4-fluorophenyl)pyrazine-2-carboxamide

N-(4-fluorophenyl)pyrazine-2-carboxamide

Cat. No.: B5635347
M. Wt: 217.20 g/mol
InChI Key: GYYWBZYUXVRWBM-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)pyrazine-2-carboxamide is a pyrazine-based carboxamide derivative featuring a fluorophenyl group attached to the pyrazine core via a carboxamide linker. It is synthesized through N-acylation of 4-fluoroaniline with pyrazine-2-carboxylic acid under green conditions using benzotriazole in water, achieving a high yield of 98% . Key physicochemical properties include:

  • Melting Point: 155–157°C (consistent with literature) .
  • NMR Data: Distinct signals at δ 10.82 (s, NH), 9.30–8.81 (pyrazine protons), and 8.14–7.19 ppm (fluorophenyl protons) .
  • HRMS: [M+H]+ observed at m/z 218.0664 (calcd. 218.0651) .

Properties

IUPAC Name

N-(4-fluorophenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYWBZYUXVRWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-fluoroaniline. The reaction is facilitated by the use of coupling agents such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, which help in the formation of the corresponding acyl chloride. This intermediate then reacts with 4-fluoroaniline to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microbial cells, leading to their inhibition or death . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Halogen Substitution: Fluorine (as in N-(4-fluorophenyl)) enhances metabolic stability and bioavailability but shows weaker antimycobacterial activity compared to chlorine analogs (e.g., MIC of 6-chloro-N-(4-chlorophenyl) derivative = 6.25 µg/mL vs. Iodine at the 3-position (e.g., N-(3-iodo-4-methylphenyl)) significantly boosts antimycobacterial activity (4× more potent than pyrazinamide) .

Pyrazine Core Modifications: Chlorination at pyrazine-5 or -6 positions (e.g., 6-chloro derivatives) enhances both antimycobacterial and photosynthesis-inhibiting activity . Alkylamino chains (e.g., heptylamino at pyrazine-5) improve antimycobacterial potency, likely due to increased lipophilicity and membrane penetration (MIC = 0.78 µg/mL) .

Benzyl/Thiazole Hybrids :

  • Hybrids like 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide exhibit broad-spectrum activity against mycobacteria (MIC = 0.78 µg/mL for M. tuberculosis, M. kansasii, and M. avium) .

Enzyme Inhibition: MAO-B inhibitors (e.g., compound 35) require halogenation at the 3,4-positions and a pyrazine carboxamide moiety for sub-nanomolar potency (IC₅₀ = 3.9 nM) .

Physicochemical and Pharmacokinetic Properties

  • Cytotoxicity: Most derivatives (e.g., 5-alkylamino analogs) show low toxicity in human cells (HepG2, HEK-293), with selectivity indices >20 .

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